2-(4-Bromobutyl)-furan
Description
The Heterocyclic Landscape: Significance of Furan-Containing Organic Scaffolds in Contemporary Chemical Research
Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif of immense importance in the field of chemistry. ijabbr.comijabbr.com Its derivatives are widespread in nature and are central components of numerous natural products, pharmaceuticals, and industrial chemicals. researchgate.netresearchgate.netnih.gov The unique electronic properties of the furan ring, characterized by its electron-rich nature and aromaticity, allow it to participate in a wide array of chemical transformations and biological interactions. ijabbr.com This has led to the extensive use of furan-containing scaffolds in medicinal chemistry, where they are found in drugs with a broad spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net
The versatility of the furan nucleus stems from its ability to be readily functionalized, enabling the synthesis of a diverse library of derivatives. ijabbr.com Moreover, the furan ring can serve as a latent synthon for other important functional groups through ring-opening and rearrangement reactions, further expanding its synthetic utility. researchgate.net As a result, furan derivatives are not only sought-after target molecules but also valuable intermediates in the synthesis of more complex structures. researchgate.netnih.gov
Bromoalkanes as Foundational Synthons: Their Strategic Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Bromoalkanes, organic compounds containing a bromine atom bonded to an alkyl group, are fundamental building blocks in organic synthesis. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and the bromine atom a good leaving group. This inherent reactivity makes bromoalkanes excellent substrates for a variety of bond-forming reactions.
The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in organic chemistry, and bromoalkanes play a pivotal role in this endeavor. nih.gov They readily participate in nucleophilic substitution reactions, where the bromide is displaced by a wide range of nucleophiles, including carbanions, amines, alkoxides, and thiolates. This allows for the straightforward introduction of new functional groups and the extension of carbon chains.
Furthermore, bromoalkanes are key partners in various cross-coupling reactions, which have revolutionized the way chemists construct complex molecules. mdpi.comsemanticscholar.orgnumberanalytics.com Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings often employ organobromides as one of the coupling partners, enabling the efficient formation of C-C and C-X bonds with high selectivity and functional group tolerance. numberanalytics.com The strategic use of bromoalkanes as synthons provides a powerful and reliable method for the assembly of intricate molecular frameworks.
Positioning 2-(4-Bromobutyl)-furan within the Domain of Furan-Based Synthetic Precursors
The compound this compound represents a unique and valuable synthetic precursor that combines the key features of both furan chemistry and bromoalkane reactivity. This bifunctional molecule possesses a nucleophilic furan ring at one end and an electrophilic bromobutyl chain at the other, offering a versatile platform for a wide range of chemical transformations.
The furan moiety can undergo various electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core. pharmaguideline.com Simultaneously, the terminal bromine atom on the butyl chain serves as a handle for introducing a diverse array of substituents through nucleophilic displacement or cross-coupling reactions. This dual reactivity makes this compound an ideal starting material for the synthesis of more complex molecules containing a furan unit. For instance, it has been utilized as a starting material in the preparation of propargyl esters for subsequent gold(I)-catalyzed intramolecular cycloaddition reactions. thieme-connect.com
The strategic placement of the four-carbon linker between the furan ring and the bromine atom provides flexibility and allows for the construction of various cyclic and acyclic structures. This is exemplified by its use in the synthesis of furopyridone derivatives, where the bromobutyl chain participates in cyclization reactions to form fused heterocyclic systems. nih.gov The ability to selectively manipulate either the furan ring or the bromobutyl chain, or to engage both in a concerted fashion, positions this compound as a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H11BrO |
| Molecular Weight | 203.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 85-87 °C at 5 mmHg |
| Density | 1.35 g/mL at 25 °C |
Synthetic Methodologies for this compound
The synthesis of this compound can be achieved through various established organic chemistry methods. A common approach involves the ring opening of tetrahydrofuran (B95107) (THF) followed by functional group manipulation.
One reported synthesis starts with the reaction of 4-bromobutanol with tosyl chloride in pyridine (B92270) to form 4-bromobutyl 4-methylbenzenesulfonate. escholarship.org While this specific synthesis does not directly yield this compound, it highlights a common strategy for introducing a bromobutyl group.
A more direct route to furan derivatives involves the Paal-Knorr furan synthesis, which is the dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com While not a direct synthesis of this compound, this method is fundamental to furan chemistry. Another general method for furan synthesis involves the gold-catalyzed cyclization of allenones. organic-chemistry.org
Chemical Reactivity and Transformations of this compound
The reactivity of this compound is characterized by the distinct chemical properties of its two functional components: the furan ring and the bromobutyl chain.
The furan ring is susceptible to electrophilic attack, particularly at the 5-position, due to the electron-donating effect of the oxygen atom. pharmaguideline.com Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and acylation. pharmaguideline.com
The carbon-bromine bond in the butyl chain is the primary site for nucleophilic substitution and elimination reactions. The bromine atom can be displaced by a variety of nucleophiles, such as amines, azides, cyanides, and alkoxides, to introduce new functional groups. This reactivity is demonstrated in the synthesis of furopyridone derivatives where the bromine is displaced by a nitrogen nucleophile in an intramolecular cyclization. nih.gov
Furthermore, the bromine atom can participate in organometallic reactions, such as the formation of Grignard reagents or organolithium compounds, which can then be used in carbon-carbon bond-forming reactions. It can also undergo cross-coupling reactions, for example, with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), to create more complex molecular structures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11BrO |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-(4-bromobutyl)furan |
InChI |
InChI=1S/C8H11BrO/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2 |
InChI Key |
FDHJCSVJGZHEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromobutyl Furan and Analogous Furan Alkyl Bromides
Direct Alkylation Approaches to Furan (B31954) Systems
Direct alkylation methods offer a straightforward route to introduce alkyl chains onto the furan nucleus. These approaches often utilize strong bases or transition-metal catalysts to facilitate the formation of the carbon-carbon bond.
Base-Mediated C-Alkylation of Furan and its Substituted Congeners with Dibromoalkanes
A common method for the C-alkylation of furan involves the use of a strong base to deprotonate the furan ring, making it nucleophilic enough to react with an alkylating agent like a dibromoalkane. The most reactive positions on the furan ring for deprotonation are the α-hydrogens (at C2 and C5) due to the inductive effect of the oxygen atom. iust.ac.ir
Organolithium reagents, such as n-butyllithium (n-BuLi), are frequently employed for the lithiation of furans. sigmaaldrich.com For instance, the synthesis of 2-pentylfuran (B1212448) can be achieved by treating furan with n-BuLi in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of 1-bromopentane. reddit.com This reaction proceeds via the formation of a 2-lithiofuran (B141411) intermediate, which then undergoes nucleophilic substitution with the alkyl halide. iust.ac.irsigmaaldrich.com
A similar strategy can be applied to synthesize 2-(4-bromobutyl)-furan. The reaction would involve the lithiation of a suitable furan derivative followed by reaction with 1,4-dibromobutane (B41627). A key challenge in this approach is controlling the reaction to achieve mono-alkylation, as the product itself can potentially react further. One technique to favor mono-alkylation is the inverse addition method, where the metalated furan is added to a solution of the dibromoalkane. uchile.cl
It's important to note that side reactions, such as lithium-halogen exchange between n-BuLi and the alkyl bromide, can occur, leading to undesired byproducts. reddit.com
Transition-Metal-Catalyzed Furan Alkylation
Transition-metal catalysis has emerged as a powerful tool for the direct C-H alkylation of arenes and heteroarenes, including furan. rsc.orgresearchgate.net These methods can offer high regioselectivity and functional group tolerance, often under milder conditions than traditional methods. rsc.orgrsc.org
Palladium-catalyzed reactions have been successfully developed for the regioselective α-alkylation of furans using alkyl iodides. rsc.orgrsc.org This protocol demonstrates good yields and tolerates a variety of functional groups. rsc.org While many transition-metal-catalyzed C-H alkylations have focused on electron-deficient heteroarenes, recent advancements have expanded the scope to include electron-rich systems like furan. rsc.org Other transition metals, such as iron, have also been used to catalyze the deprotonative alkylation of furan C-H bonds with alkyl iodides and bromides. nih.gov
The general mechanism for these reactions often involves the activation of the C-H bond at the α-position of the furan ring by the metal catalyst, followed by coupling with the alkyl halide. rsc.orgresearchgate.net
Comparative Analysis of Alkylation Regioselectivity and Efficiency
Both base-mediated and transition-metal-catalyzed alkylation methods primarily yield α-substituted furans. This is due to the higher acidity and reactivity of the α-protons in furan. iust.ac.ir
Transition-metal-catalyzed alkylation offers several advantages, including higher regioselectivity, broader functional group compatibility, and often milder reaction conditions. rsc.orgrsc.org These methods typically use catalytic amounts of the metal, making them more atom-economical. mdpi.com However, the catalysts can be expensive, and optimization of the catalyst, ligand, and reaction conditions is often necessary to achieve high efficiency. mdpi.com
The choice between these methods depends on the specific substrate, the desired scale of the reaction, and the tolerance for potential side products.
Indirect Synthetic Strategies Involving the Introduction of the 4-Bromobutyl Moiety
Indirect methods provide an alternative route to this compound by first constructing a furan derivative with a suitable functional group on the side chain, which is then converted to the desired bromobutyl group.
Precursor Functionalization via Nucleophilic Substitution of Hydroxyl Groups
A common indirect strategy involves the conversion of a hydroxyl group to a bromide. This can be achieved by starting with a precursor such as furan-4-butanol. The hydroxyl group of the alcohol can be transformed into a good leaving group, which is then displaced by a bromide ion.
Standard methods for converting alcohols to alkyl bromides include treatment with reagents like phosphorus tribromide (PBr₃) or a mixture of a sodium halide and a strong acid like sulfuric acid. libretexts.org The reaction of alcohols with hydrogen halides (HBr) is also a viable method, often proceeding via an Sₙ1 or Sₙ2 mechanism depending on the structure of the alcohol. libretexts.org For primary alcohols, an Sₙ2 mechanism is generally favored.
Construction of Furan-Bromobutyl Linkages through Controlled Coupling Reactions
Another indirect approach involves the construction of the furan-bromobutyl linkage through controlled coupling reactions. One example involves the reaction of a furan-protected maleimide (B117702) with 1,4-dibromobutane. rylene-wang.com In this synthesis, the furan-protected maleimide is reacted with an excess of 1,4-dibromobutane in the presence of a base like potassium carbonate. rylene-wang.com This results in the formation of N-(4-bromobutyl)maleimide after a subsequent deprotection step. rylene-wang.com While this specific example leads to a maleimide derivative, the principle of coupling a furan-containing moiety with a bromobutyl source is a versatile strategy.
Advancements in Green Chemistry Principles for Furan Derivative Synthesis
The synthesis of furan derivatives is increasingly guided by the principles of green chemistry, which advocate for the use of renewable resources, the reduction of hazardous substances, and the design of energy-efficient processes. yale.edugarph.co.uk Key advancements in this area include the strategic use of biomass-derived platform chemicals like furfural (B47365) and the application of novel solvent systems such as ionic liquids to create more sustainable synthetic routes. researchgate.netsigmaaldrich.com
Furfural, a renewable platform chemical derived from lignocellulosic biomass, is a versatile precursor for a wide array of furan-based compounds. researchgate.netresearchgate.netcsic.es Its structure, featuring both an aldehyde group and an aromatic furan ring, allows for diverse chemical transformations. csic.es One significant green synthetic application is its conversion to furan-2-carboxylates (furoates), which serve as important intermediates in the pharmaceutical, agrochemical, and fragrance industries. csic.es
Traditionally, the synthesis of furoic acid from furfural involves the Cannizzaro reaction, which has poor atom economy and requires significant amounts of base and subsequent acid neutralization. csic.es Modern methods focus on catalytic oxidation, which offers a greener alternative. For instance, a one-pot method has been developed to synthesize hept-6-en-1-yl furan-2-carboxylate (B1237412) directly from furfural. mdpi.com This process first involves the catalytic conversion of furfural to furoic acid using cuprous chloride as a catalyst and tert-butyl hydroperoxide as an oxidant. mdpi.com Without isolating the intermediate, the target ester is then formed by adding 7-bromo-1-heptene. mdpi.com This approach not only simplifies the procedure but also aligns with green chemistry principles by starting from a renewable feedstock and reducing intermediate processing steps. yale.edumdpi.com
The conversion of furfural to 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers, can also be achieved through greener pathways. encyclopedia.pub One route involves the oxidation of furfural to 2-furancarboxylic acid, followed by bromination to 5-bromofuroic acid. A subsequent heterogeneous carbonylation using a supported palladium catalyst can then yield FDCA with high efficiency and catalyst recyclability, avoiding the issues associated with homogeneous catalysis. encyclopedia.pub
Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis. researchgate.nettandfonline.com They are often non-volatile, thermally stable, and can be designed to act as both the solvent and the catalyst, simplifying reaction and separation processes. nih.govfrontiersin.org ILs are broadly categorized as neutral or functionalized; functionalized ILs contain active groups, often acidic, that allow them to participate directly in catalysis. nih.gov
In furan synthesis, ILs have proven effective in various reactions. The Paal-Knorr synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, traditionally uses strong, hazardous acids. tandfonline.com Research has shown that the acidic ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate, [bmim]HSO₄, can efficiently catalyze this reaction without any additional organic solvent. researchgate.nettandfonline.com This method allows for the synthesis of a range of furan derivatives in good to quantitative yields, and the ionic liquid can be recovered and reused multiple times without significant loss of activity. researchgate.nettandfonline.com
Another application is the three-component coupling reaction to form highly substituted 2-aminofurans. Using 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim]BF₄, as the reaction medium, aldehydes, dimethyl acetylenedicarboxylate, and cyclohexyl isocyanide can be efficiently converted to the corresponding furan derivatives in high yields. organic-chemistry.org The ionic liquid enhances the reactivity of the intermediates, leading to shorter reaction times and improved yields compared to conventional solvents. organic-chemistry.org Furthermore, the IL can be recycled, making the process more economical and sustainable. organic-chemistry.org
Acidic functionalized ILs have also been employed to produce furans from carbohydrates, key components of biomass. nih.gov For example, 1-(3-propylsulfonic)-3-methylimidazolium chloride has been used to catalyze the conversion of cellulose (B213188) into a mixture of ethyl levulinate and levulinic acid in an aqueous ethanol (B145695) medium. nih.gov These IL-based systems are crucial for the valorization of biomass into valuable chemical feedstocks. nih.govfrontiersin.org
Interactive Data Table: Ionic Liquid-Catalyzed Furan Synthesis
This table summarizes the application of different ionic liquids in the synthesis of various furan derivatives, highlighting the reaction conditions and outcomes as reported in the literature.
| Furan Derivative | Reactants | Ionic Liquid (Catalyst/Medium) | Temp. (°C) | Time (h) | Yield (%) | Source(s) |
| 2,5-Dimethylfuran | Hexane-2,5-dione | [bmim]HSO₄ | 150 | 2 | 84 | tandfonline.com |
| 2,5-Diphenylfuran | 1,4-Diphenyl-1,4-butanedione | [bmim]HSO₄ | 150 | 2 | 99 | tandfonline.com |
| 2-Aminofuran Derivatives | Aldehydes, DMAD, Cyclohexyl isocyanide | [bmim]BF₄ | Room Temp. | 0.5-1 | 79-89 | organic-chemistry.org |
| Tri(furyl)methane | Furfural, Furan | Imidazolium-based butylsulfonic acid | 60 | 5 | 84 | rsc.org |
| Succinic anhydride | 5-Hydroxymethylfurfural (HMF) | 1-(alkylsulfonic)-3-methylimidazolium chloride | 60 | 14 | 90-92 | nih.gov |
Reactivity Profiles and Chemical Transformations of 2 4 Bromobutyl Furan
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in 2-(4-bromobutyl)-furan is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry. This reactivity allows for the introduction of various functional groups at the terminus of the butyl chain.
Formation of Aminoalkyl Furan (B31954) Derivatives via Gabriel Synthesis Analogs
The Gabriel synthesis, a classic method for preparing primary amines, can be adapted to synthesize aminoalkyl furan derivatives from this compound. numberanalytics.commasterorganicchemistry.com This method utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, which undergoes nucleophilic substitution with the alkyl halide. lscollege.ac.in
A specific example involves the reaction of this compound with potassium phthalimide in dry dimethylformamide. google.com The reaction, stirred overnight at room temperature, yields 2-[4-(2-Furanyl)butyl]-1H-isoindole-1,3(2H)-dione. google.com Subsequent cleavage of the phthalimide group, typically through hydrazinolysis or acidic hydrolysis, liberates the primary amine. lscollege.ac.incoconote.app The Ing-Manske procedure, which uses hydrazine, is an alternative workup method. lscollege.ac.in
Table 1: Gabriel Synthesis Analog with this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Potassium phthalimide | Dimethylformamide | Room temperature, overnight | 2-[4-(2-Furanyl)butyl]-1H-isoindole-1,3(2H)-dione |
This synthetic route is advantageous as it avoids the over-alkylation often observed when using ammonia directly. masterorganicchemistry.com The phthalimide's nitrogen is significantly less nucleophilic due to the adjacent electron-withdrawing carbonyl groups, preventing further reactions. masterorganicchemistry.com
Halogen Exchange Reactions
The bromine atom of this compound can be replaced by another halogen through halogen exchange reactions. A prominent example is the Finkelstein reaction, which is used to convert alkyl chlorides or bromides into alkyl iodides. allrounder.ai This reaction is typically carried out using sodium iodide (NaI) in dry acetone. allrounder.ai The formation of a precipitate, either sodium chloride or sodium bromide, which is insoluble in acetone, drives the equilibrium towards the formation of the alkyl iodide according to Le Chatelier's Principle. allrounder.ai
While direct examples with this compound are not extensively documented in the provided results, the principles of the Finkelstein reaction are broadly applicable to primary alkyl bromides. This transformation is synthetically useful as alkyl iodides are generally more reactive than the corresponding bromides in subsequent nucleophilic substitution reactions. Another notable halogen exchange process is the Swarts reaction, which is employed for the synthesis of alkyl fluorides from alkyl chlorides or bromides using metallic fluorides like AgF or HgF2. allrounder.ai
Reactions with Oxygen- and Sulfur-Based Nucleophiles
The electrophilic carbon bearing the bromine atom in this compound readily reacts with various oxygen- and sulfur-based nucleophiles. These reactions are standard SN2 transformations. masterorganicchemistry.com
For instance, reactions with alkoxides (RO⁻) lead to the formation of ethers. Similarly, thiols (RSH) and their corresponding thiolates (RS⁻) can be employed to synthesize thioethers. The reaction of 2(5H)-furanone derivatives with sulfur-containing binucleophiles like 1,2-ethanedithiol (B43112) has been described. researchgate.net While not a direct example with this compound, it illustrates the reactivity of related structures with sulfur nucleophiles.
Chemical Transformations Involving the Furan Heterocycle
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.
Electrophilic Aromatic Substitution Reactions on the Furan Ring
Furan undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions, as the carbocation intermediate formed during the reaction is more stabilized by resonance compared to attack at the C3 or C4 positions. quora.comonlineorganicchemistrytutor.com The presence of the 4-bromobutyl substituent at the C2 position directs incoming electrophiles primarily to the C5 position.
A key example of this type of reaction is the Vilsmeier-Haack formylation. thieme-connect.deijpcbs.com This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com The reaction of furan derivatives with the Vilsmeier reagent generally results in formylation at the α-position. thieme-connect.de For 2-substituted furans, this would be the C5 position. The resulting aldehyde can then be used in further synthetic transformations. thieme-connect.de
Table 2: Vilsmeier-Haack Formylation of Furan
| Substrate | Reagents | Product |
|---|---|---|
| Furan | DMF, POCl₃ | Furan-2-carboxaldehyde |
Cycloaddition Reactions of Furan Derivatives
Furan can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. iitk.ac.innih.gov However, furan is a relatively less reactive diene compared to carbocyclic dienes like cyclopentadiene (B3395910) due to its aromatic character. rsc.org The presence of substituents on the furan ring can significantly influence the reactivity and selectivity of the Diels-Alder reaction. rsc.org Electron-donating groups tend to increase the reactivity of the furan diene. rsc.org
Furan can also participate in other types of cycloaddition reactions, such as [4+3] and [3+2] cycloadditions, providing access to complex polycyclic structures. thieme-connect.comnih.govuchicago.edu For example, intramolecular [4+3] cycloaddition reactions of furan propargyl esters have been catalyzed by gold(I) complexes. researchgate.net Additionally, furan can undergo [2+2] cycloaddition reactions with alkenes and alkynes. numberanalytics.com These reactions are valuable for the synthesis of diverse heterocyclic and carbocyclic frameworks. numberanalytics.com
Regioselective Functionalization of the Furan Nucleus
Directing new substituents to specific positions on the furan ring is crucial for synthetic applications. For 2-substituted furans like this compound, the C5 position (the other α-position) is electronically activated and often the most reactive site for electrophilic substitution. However, achieving high regioselectivity can be challenging.
A notable method for the regioselective functionalization of furans is the palladium-catalyzed direct C–H alkylation. rsc.orgresearchgate.net This protocol allows for the introduction of alkyl groups specifically at the α-position of the furan ring using alkyl iodides. rsc.org The reaction demonstrates good functional group tolerance and provides a practical route to α-alkylfurans, which are common scaffolds in medicinal chemistry. rsc.orgresearchgate.net For a substrate like methyl furan-2-carboxylate (B1237412), this method successfully introduces various alkyl groups at the C5 position with moderate to good yields. rsc.org This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions. While lithiation of 3-alkylfurans can lead to a mixture of products, direct C-H activation offers a more controlled approach for functionalizing the C5 position of 2-alkylfurans. uoc.gr
Table 2: Palladium-Catalyzed α-Alkylation of Methyl Furan-2-Carboxylate
| Alkyl Iodide (R-I) | Product (5-R-Methyl Furan-2-Carboxylate) | Yield (%) | Reference |
| Iodocyclohexane | Methyl 5-(cyclohexyl)furan-2-carboxylate | 61% | rsc.org |
| 1-Iodopentane | Methyl 5-(pentyl)furan-2-carboxylate | 52% | rsc.org |
| 1-Iodo-3-phenylpropane | Methyl 5-(3-phenylpropyl)furan-2-carboxylate | 55% | rsc.org |
| 1-Iodoadamantane | Methyl 5-(adamantan-1-yl)furan-2-carboxylate | 65% | rsc.org |
Reaction Conditions: Methyl furan-2-carboxylate, alkyl iodide, Pd(PPh₃)₄, Xantphos, Cs₂CO₃, in PhCF₃ at 110 °C. Data sourced from Yuan et al. (2021). rsc.org
Intramolecular Cyclization Reactions Facilitated by the 4-Bromobutyl Side Chain
The presence of a four-carbon chain with a terminal bromine atom allows this compound to undergo intramolecular reactions, where the side chain reacts with the furan ring to form new fused or bridged ring systems.
Gold(I)-Catalyzed Intramolecular [4+3]-Cycloaddition Reactions
Gold catalysts are exceptionally effective at activating alkynes for nucleophilic attack. This property can be harnessed to initiate tandem reactions. A relevant example involves the Gold(I)-catalyzed intramolecular [4+3]-cycloaddition of a substrate prepared from 1-(4-bromobutyl)furan. researchgate.net In this process, the initial furan is converted into a propargyl ester. In the presence of a Gold(I) complex, this substrate undergoes a 3,3-rearrangement to form a gold-containing allenyl ester intermediate. nih.govresearchgate.net This highly reactive allene (B1206475) then participates in an intramolecular [4+3] cycloaddition with the furan ring. researchgate.net This sequence efficiently generates a complex tricyclic ring system featuring an oxabicyclo[3.2.1]octadiene core fused to a six-membered ring. The success of this reaction is highly dependent on the ligands attached to the gold catalyst. researchgate.net
Table 3: Gold(I)-Catalyzed Tandem Rearrangement/Cycloaddition
| Starting Material Precursor | Key Intermediate | Reaction Type | Product Core Structure | Catalyst System | Reference |
| Furan with propargyl ester side chain | Allenyl ester | Tandem 3,3-rearrangement and intramolecular [4+3]-cycloaddition | Fused 6-7 ring system with oxabicyclo[3.2.1]octane core | Au(I) complex with N-heterocyclic carbene (NHC) ligand | researchgate.net |
Free Radical Cyclization Pathways Involving the Bromobutyl Moiety
Free radical reactions provide a powerful method for forming C-C bonds under neutral conditions. thieme-connect.de In the context of this compound, a radical can be generated at the terminal carbon of the side chain via homolytic cleavage of the C-Br bond. This is typically achieved using a radical initiator (e.g., AIBN, peroxides) and a radical mediator like a tin hydride or through photoredox catalysis. researchgate.netbbhegdecollege.com
Once formed, the primary alkyl radical can attack the electron-rich furan ring. The cyclization is generally a 5-endo-trig process, which, while sometimes considered kinetically disfavored by Baldwin's rules, can be facilitated under appropriate conditions. rsc.org Such cyclizations are often employed in tandem with other reactions. For instance, radical cyclizations involving α-bromoalkyl malonates are used to construct complex cyclopentane (B165970) derivatives. rsc.org In a similar vein, a malonic ester derivative of this compound could be synthesized. Subsequent generation of a radical at the brominated site would lead to an intramolecular attack on the furan ring, followed by further reactions to yield a stable, fused-ring product. The regioselectivity of the radical attack (at the C2 or C3 position of the furan) would determine the final structure.
Designing Strategies to Control and Prevent Undesired Intramolecular Cyclization
While intramolecular cyclization can be a desired transformation, it often represents a potential side reaction that must be suppressed. Preventing this undesired pathway is critical when performing other modifications on the molecule. Strategies to control and prevent cyclization depend on the specific reaction being attempted.
Avoiding Radical Conditions : If the goal is to perform a reaction that does not require cyclization, avoiding conditions that promote radical formation is key. This means excluding radical initiators (like AIBN, benzoyl peroxide) and strong UV light. For example, the hydrobromination of alkenes can proceed through either an ionic or a radical pathway, and the outcome can be controlled by the choice of catalyst, demonstrating that radical pathways can be selectively avoided. nih.gov
Controlling Lewis Acidity : Intramolecular Friedel-Crafts-type alkylations can be catalyzed by Lewis acids, where the carbocation generated from the C-Br bond attacks the furan ring. To prevent this, one can either avoid strong Lewis acids or perform the reaction under basic or neutral conditions. The successful palladium-catalyzed C-H alkylation at the C5 position of furan derivatives is performed in the presence of a base (Cs₂CO₃), which would disfavor any competing acid-catalyzed cyclization. rsc.org
Kinetic Control : If the desired reaction is significantly faster than the rate of intramolecular cyclization, the side reaction can be minimized. Performing reactions at lower temperatures can often favor the desired kinetic product over a thermodynamically favored but slower cyclization pathway.
Choice of Reagents : The choice of reagents can dictate the reaction pathway. For instance, using electrochemical methods for cyclization can offer a high degree of control under mild, oxidant-free, and metal-free conditions, suggesting that by not using these specific electrochemical conditions, such cyclizations can be prevented. nih.govfrontiersin.org
By carefully selecting reaction conditions—such as temperature, catalyst, solvent, and pH—chemists can favor the desired transformation while suppressing the inherent tendency of the 4-bromobutyl side chain to cyclize onto the furan nucleus.
Other Key Derivatizations of the Butyl Chain (e.g., Wittig-type reactions)
Beyond simple nucleophilic displacements, the butyl chain of this compound is readily functionalized to participate in more complex carbon-carbon bond-forming reactions. A notable example is its conversion into a phosphonium (B103445) salt, the precursor to a Wittig reagent, which is instrumental in the synthesis of alkenes.
The terminal bromine atom on the butyl chain of this compound allows for its conversion into a phosphonium salt. This is typically achieved through an SN2 reaction with a phosphine, most commonly triphenylphosphine (B44618). The resulting (4-(furan-2-yl)butyl)triphenylphosphonium bromide is a stable salt that can be isolated and stored. biomedres.us The general reaction involves heating the alkyl bromide with triphenylphosphine in a suitable solvent such as toluene (B28343) or acetonitrile. researchgate.netacs.org
Table 1: Synthesis of (4-(Furan-2-yl)butyl)triphenylphosphonium Bromide
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|
This phosphonium salt is the key intermediate for generating the corresponding phosphorus ylide, also known as a Wittig reagent.
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base to form the highly reactive ylide. rsc.org This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide. wikipedia.org The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product. wikipedia.org
For the (4-(furan-2-yl)butyl)triphenylphosphonium bromide, treatment with a strong base, such as sodium hydride or n-butyllithium, generates the corresponding ylide. This ylide can then be reacted in situ with an aldehyde or ketone to form a new carbon-carbon double bond. google.comgoogle.com
While specific examples detailing the Wittig reaction of the ylide derived from this compound are not extensively documented in the reviewed literature, the general applicability of the Wittig reaction is well-established. wikipedia.org The reaction of the (4-(furan-2-yl)butyl)phosphonium ylide with an aldehyde, for instance, would be expected to yield a furan-containing alkene, as illustrated in the general scheme below. The stereochemical outcome of the reaction (i.e., the ratio of E/Z isomers) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. wikipedia.org
Table 2: Generalized Wittig Reaction of (4-(Furan-2-yl)butyl)phosphonium Ylide
| Ylide Precursor | Base | Carbonyl Compound | Product |
|---|
The versatility of the Wittig reaction allows for the introduction of a wide variety of substituents at the end of the butyl chain, depending on the choice of the carbonyl compound. This opens up synthetic routes to a diverse range of complex molecules containing the furan nucleus.
Mechanistic Investigations into Key Transformations of 2 4 Bromobutyl Furan
Elucidation of Furan (B31954) Alkylation Mechanisms
The introduction of alkyl groups to the furan ring is a foundational transformation. The mechanism of this process can, however, vary significantly depending on the specific reagents and conditions employed, with polar and radical pathways representing two major divergent routes.
Polar (SN2) vs. Radical Pathways in Furan Alkylation
The alkylation of furan derivatives can proceed through either a polar SN2 mechanism or a radical pathway, with the operative mechanism being highly dependent on the nucleophilicity of the furan species and the nature of the electrophile. bris.ac.uknih.gov For instance, studies on the alkylation of furan- and indole-derived boronate complexes have shown that the more electron-rich indole (B1671886) boronates are sufficiently nucleophilic to react directly with alkyl iodides via a polar, SN2-type pathway. bris.ac.uk
In contrast, the less reactive furyl boronates necessitate a radical pathway, typically induced by photoredox catalysis, to achieve alkylation. bris.ac.uk This divergence highlights the electronic factors that govern the preferred reaction mechanism. Mechanistic studies involving radical traps like TEMPO have been employed to distinguish between these pathways. nih.govchemrxiv.org In some systems, the presence of radical traps diminishes the reaction efficiency, suggesting a radical mechanism, while in others, the reaction proceeds unabated, pointing towards a polar mechanism. nih.govchemrxiv.org
Role of Boronate Complexes and Photoredox Catalysis in Furan Alkylation
Boronate complexes have emerged as key intermediates in modern furan alkylation methodologies. nih.gov In the context of photoredox catalysis, furyl boronate complexes play a dual role. bris.ac.uknih.gov They not only act as the substrate for the alkylation but also serve as a reductive quencher for the excited state of the photocatalyst. bris.ac.uknih.gov
Table 1: Mechanistic Pathways in the Alkylation of Heteroaromatic Boronate Complexes
| Heteroaromatic System | Reactivity | Preferred Alkylation Pathway | Catalysis Required |
| Indole Boronate | More electron-rich | Polar (SN2) | Not required for direct reaction with alkyl iodides |
| Furan Boronate | Less electron-rich | Radical | Photoredox catalysis |
Understanding Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions of furan derivatives, such as those that could be envisaged for a modified 2-(4-bromobutyl)-furan, provide access to a variety of fused and spirocyclic ring systems. The mechanisms of these transformations are often intricate, involving reactive intermediates and complex catalytic cycles.
Intermediates in Gold(I)-Catalyzed Cycloadditions (e.g., carbenoids, stabilized allyl cations)
Gold(I) catalysts are particularly effective in promoting the cyclization of furan derivatives bearing alkyne functionalities. rsc.orgnih.gov These reactions often proceed through the formation of highly reactive gold-containing intermediates. For example, the reaction of propargyl carboxylates with furans in the presence of a gold(I) catalyst can lead to functionalized cyclopentenones. rsc.org The proposed mechanism involves the formation of an α,β-unsaturated gold(I) carbene, which is then trapped by the furan. rsc.org
In other gold(I)-catalyzed reactions, such as those involving 1,6-enynes and furans, the mechanism is thought to feature a gold(I)-catalyzed cyclization followed by a 1,5-alkoxy migration to form an α,β-unsaturated gold(I) carbene. rsc.org The generation of allyl–gold intermediates has also been proposed in formal (4+3) cycloadditions, leading to the formation of seven-membered heterocyclic products. beilstein-journals.org
Mechanistic Aspects of Reductive Cyclization and Ring Contraction Reactions
Reductive cyclization offers another avenue for the transformation of furan derivatives. These reactions can be initiated by various means, including electrochemical methods. nih.gov For instance, the electrochemical synthesis of selenylbenzo[b]furan derivatives from 2-alkynylphenols is proposed to proceed via the anodic oxidation of both the diselenide and the phenol, leading to radical intermediates that ultimately cyclize. nih.gov
Palladium-catalyzed cyclizations of enynones represent a different mechanistic paradigm. rsc.org Instead of the expected intramolecular nucleophilic attack, DFT calculations suggest that these reactions proceed via an oxidative cyclization of the enynone with a Pd(0) species to form a Pd(II) intermediate. rsc.org The catalytic cycle is then completed by steps such as isocyanide insertion and reductive elimination. rsc.org
Mechanistic Insights into Cross-Coupling Reactions (e.g., nickel-catalyzed reductive coupling of bromoalkanes)
Nickel-catalyzed reductive cross-coupling reactions have become a powerful tool for the formation of C-C bonds, including the coupling of bromoalkanes with other electrophiles. oaes.cc These reactions offer a direct method for constructing complex molecular architectures from simple, readily available starting materials.
The mechanisms of these reactions are often complex and can involve multiple nickel oxidation states. oaes.ccrsc.org Four general mechanisms have been proposed, differing in the oxidation state of the active catalyst, the changes in nickel's valence state during the catalytic cycle, and the involvement of carbon radicals. oaes.cc
For the reductive coupling of C(sp2) and C(sp3) electrophiles, a NiI/III catalytic cycle is often invoked. acs.org Mechanistic studies on related systems have shown that the reaction can be rate-determined by the activation of the C(sp3) electrophile, leading to the formation of a cage-escaped radical. acs.org In some cases, the activation of the electrophile can be mediated by the reductant rather than the nickel catalyst itself. acs.org The cross-selectivity of the reaction, a crucial aspect of these couplings, is often dictated by the relative rates of the various steps in the catalytic cycle. oaes.cc
Advanced Spectroscopic Characterization Techniques for 2 4 Bromobutyl Furan and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. For 2-(4-bromobutyl)-furan, the spectrum displays characteristic signals for the furan (B31954) ring protons and the protons of the bromobutyl side chain. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info
The furan ring protons typically appear in the range of δ 6.0-7.5 ppm. Specifically, the proton at the C5 position (H-5) is often observed as a multiplet around δ 7.29 ppm, the proton at C3 (H-3) as a multiplet around δ 6.28 ppm, and the proton at C4 (H-4) as a multiplet around δ 5.99 ppm. The protons of the butyl chain are found at higher field (lower ppm values). The methylene (B1212753) group attached to the furan ring (C1' of the butyl chain) resonates around δ 2.65 ppm as a triplet. The methylene group adjacent to the bromine atom (C4' of the butyl chain) is deshielded and appears as a triplet around δ 3.40 ppm. The two central methylene groups of the butyl chain (C2' and C3') typically appear as overlapping multiplets in the range of δ 1.70-2.00 ppm.
| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (Furan) | ~7.29 | m | - |
| H-3 (Furan) | ~6.28 | m | - |
| H-4 (Furan) | ~5.99 | m | - |
| -CH₂- (Position 1') | ~2.65 | t | ~7.5 |
| -CH₂- (Position 4') | ~3.40 | t | ~6.7 |
| -CH₂-CH₂- (Positions 2', 3') | ~1.70-2.00 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu In this compound, the carbon atoms of the furan ring resonate at lower field (higher ppm) due to their aromatic character, while the sp³ hybridized carbons of the butyl chain appear at higher field.
The C2 carbon of the furan ring, being adjacent to the oxygen atom and substituted with the butyl group, is the most deshielded of the ring carbons, typically appearing around δ 155.5 ppm. The C5 carbon resonates around δ 140.8 ppm. The C3 and C4 carbons of the furan ring usually appear at approximately δ 110.1 ppm and δ 105.2 ppm, respectively. For the butyl chain, the carbon attached to the bromine atom (C4') is found around δ 33.5 ppm, while the carbon attached to the furan ring (C1') is around δ 27.8 ppm. The two central carbons (C2' and C3') have chemical shifts in the range of δ 30.0-28.0 ppm.
| Carbon Position | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Furan) | ~155.5 |
| C-5 (Furan) | ~140.8 |
| C-3 (Furan) | ~110.1 |
| C-4 (Furan) | ~105.2 |
| C-4' (Butyl) | ~33.5 |
| C-2' (Butyl) | ~30.0 |
| C-3' (Butyl) | ~28.0 |
| C-1' (Butyl) | ~27.8 |
Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. huji.ac.il
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. pressbooks.pub For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of the furan ring and the butyl chain to their corresponding ¹³C signals, confirming the assignments made from the 1D spectra. pressbooks.pubrsc.org For instance, the proton signal at ~6.28 ppm would correlate with the carbon signal at ~110.1 ppm, confirming this as the C3-H3 pair.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are close to each other, which helps in determining the three-dimensional structure of a molecule. ipb.pt In derivatives of this compound, NOESY can be used to establish the relative stereochemistry of substituents by observing NOE cross-peaks between protons on different parts of the molecule that are in close spatial proximity. rsc.orgipb.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. msu.edu High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula. rsc.org
For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be present. msu.edu
Common fragmentation patterns for alkylfurans involve cleavage of the alkyl chain. researchgate.netacdlabs.com Key fragments for this compound would likely include:
Loss of the bromine atom, resulting in a [M-Br]⁺ fragment.
Cleavage at the benzylic-like position (the C-C bond next to the furan ring), leading to the formation of a stable furfuryl-type cation (m/z 81) or a bromobutyl radical.
Fragmentation of the butyl chain, leading to smaller alkyl fragments. libretexts.org
The McLafferty rearrangement is a possibility in derivatives containing a carbonyl group. msu.edu
HRMS analysis provides the exact mass of the molecular ion, which can be used to confirm the elemental formula C₈H₁₁BrO. scispace.comnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. researchgate.net
For this compound, the IR and Raman spectra would show characteristic bands for the furan ring and the alkyl bromide group. aip.org
Furan Ring Vibrations: The furan ring exhibits several characteristic vibrations. C-H stretching vibrations of the aromatic ring are typically observed around 3100-3150 cm⁻¹. C=C stretching vibrations appear in the region of 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring usually gives rise to strong bands in the 1000-1250 cm⁻¹ region. Ring breathing vibrations are also characteristic and appear at lower wavenumbers. udayton.eduglobalresearchonline.net
Alkyl Chain Vibrations: C-H stretching vibrations of the methylene groups in the butyl chain are expected in the 2850-2960 cm⁻¹ range. C-H bending (scissoring and rocking) vibrations occur around 1465 cm⁻¹ and in the 720-730 cm⁻¹ region, respectively.
C-Br Vibration: The stretching vibration of the carbon-bromine bond is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. globalresearchonline.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems. researchgate.net The furan ring in this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region.
Furan itself shows a strong absorption maximum (λ_max) around 200-220 nm due to π → π* transitions. globalresearchonline.net Substitution on the furan ring can cause a bathochromic (red) shift to longer wavelengths. For 2-substituted furans, the absorption maxima are typically observed in the 215-245 nm range. chemicalpapers.com The specific λ_max for this compound would depend on the solvent used, but it is expected to fall within this range, indicating the presence of the furan chromophore. mdpi.commdpi.com The introduction of further conjugation in derivatives, for example by adding other unsaturated groups, would lead to a further bathochromic shift of the absorption maxima into the near-UV or even the visible region. mdpi.com
Computational Chemistry Approaches to 2 4 Bromobutyl Furan Systems
Quantum Mechanical Studies (e.g., DFT calculations) for Electronic Structure and Reactivity Prediction
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(4-Bromobutyl)-furan. DFT calculations can provide a wealth of information, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These parameters are crucial for understanding the molecule's stability and its likely sites for electrophilic and nucleophilic attack.
Calculated electronic properties can be used to derive various reactivity descriptors. semanticscholar.org For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The Fukui function, another descriptor derivable from DFT, can pinpoint the most reactive sites within the molecule for different types of reactions.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |
| Mulliken Atomic Charges | C(5): -0.25, C(2): -0.15 | Predicts sites for electrophilic attack. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Conformational Analysis and Energetic Minima Determination
The flexible butyl chain of this compound allows for multiple conformations, each with a distinct energy. Conformational analysis is crucial for identifying the most stable three-dimensional structures, known as energetic minima. rsc.org Computational methods can systematically explore the potential energy surface of the molecule by rotating the dihedral angles of the butyl chain.
By performing a series of geometry optimizations starting from different initial structures, a set of stable conformers can be identified. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This information is vital for understanding the molecule's behavior in different environments and for interpreting experimental data, such as NMR spectra, which may show contributions from multiple conformers. nih.gov
Table 2: Relative Energies of Predicted Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| A | 180° (anti) | 0.00 | 75 |
| B | 60° (gauche) | 0.85 | 20 |
| C | -60° (gauche) | 0.95 | 5 |
Note: The data in this table is illustrative and represents the type of output from a conformational analysis study.
Simulation and Elucidation of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for simulating reaction pathways and elucidating the structures of transition states. researchgate.net For this compound, potential reactions of interest include nucleophilic substitution at the carbon bearing the bromine atom and electrophilic addition to the furan (B31954) ring.
By modeling the reaction coordinates, it is possible to map out the energy profile of a reaction, from reactants to products, passing through the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This approach allows for the comparison of different possible reaction mechanisms to determine the most favorable pathway. researchgate.net For example, one could computationally investigate whether a nucleophilic substitution reaction proceeds via an SN1 or SN2 mechanism.
Prediction of Spectroscopic Parameters for Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic parameters, which can be used to validate and interpret experimental data. nih.gov For this compound, computational methods can predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis.
Calculations of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. nist.gov Similarly, the chemical shifts and coupling constants for ¹H and ¹³C NMR can be calculated. nih.gov By comparing the predicted spectra with experimental measurements, the accuracy of the computational model can be assessed, and a more detailed understanding of the molecular structure and bonding can be achieved.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Experimental Value |
| IR Spectroscopy | C-Br stretch: 650 cm⁻¹ | 655 cm⁻¹ |
| ¹H NMR Spectroscopy | H5 chemical shift: 7.35 ppm | 7.38 ppm |
| ¹³C NMR Spectroscopy | C2 chemical shift: 152.0 ppm | 152.5 ppm |
Note: The experimental values in this table are hypothetical and are included for the purpose of illustrating the comparison between predicted and experimental data.
Synthetic Applications of 2 4 Bromobutyl Furan As a Versatile Building Block
Access to Complex Polycyclic Furan-Containing Systems (e.g., furopyridones, oxabicyclooctane structures)
The bifunctional nature of 2-(4-Bromobutyl)-furan makes it an excellent starting material for the synthesis of complex fused heterocyclic systems. The furan (B31954) moiety can act as a diene in cycloaddition reactions or undergo other cyclization strategies, while the bromobutyl chain provides a handle for annulation reactions, leading to the formation of intricate polycyclic structures.
One notable application is in the synthesis of furopyridones . For instance, the compound 5-(4-bromobutyl)-6-isobutyl-furano[3,2-c]pyridine-4,7-dione has been synthesized, demonstrating the utility of the bromobutyl-furan scaffold in constructing these complex heterocyclic systems. acs.org The synthesis of such compounds is of significant interest due to the prevalence of the furopyridone core in various biologically active molecules.
Furthermore, the furan ring, in conjunction with a tethered reactive group, can participate in intramolecular cycloadditions to form bridged bicyclic systems like oxabicyclooctane structures . While direct synthesis from this compound requires further investigation, the general strategy involves the conversion of the bromobutyl group to a dienophile or another reactive moiety that can then react with the furan ring. The 8-oxabicyclo[3.2.1]octane framework is a key structural motif in a number of natural products and serves as a valuable synthetic intermediate. chimia.chthieme.deuni-regensburg.de
| Polycyclic System | Synthetic Strategy | Key Intermediate |
| Furopyridones | Annulation via bromobutyl chain | 5-(4-bromobutyl)-6-isobutyl-furano[3,2-c]pyridine-4,7-dione |
| Oxabicyclooctanes | Intramolecular cycloaddition | A furan derivative with a tethered dienophile |
Construction of Substituted Furan Derivatives with Tunable Side Chains
The bromine atom on the butyl side chain of this compound serves as a versatile functional handle for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, leading to the construction of substituted furan derivatives with tunable physicochemical properties. The ability to modify the side chain is crucial for structure-activity relationship (SAR) studies in drug discovery and for tailoring the properties of functional materials.
Common transformations of the bromobutyl group include:
Alkylation of amines : Reaction with primary or secondary amines can introduce nitrogen-containing moieties, which are prevalent in pharmaceuticals. masterorganicchemistry.comgoogle.comrsc.org
Ether synthesis : Reaction with alkoxides or phenoxides via the Williamson ether synthesis provides access to a wide range of furan-containing ethers. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.com
Formation of other functional groups : The bromide can be displaced by other nucleophiles to introduce azides, cyanides, thiols, and other functional groups, further expanding the molecular diversity of the resulting furan derivatives.
These modifications allow for the systematic alteration of the side chain's length, polarity, and steric bulk, which can significantly impact the biological activity or material properties of the final compound.
| Nucleophile | Resulting Functional Group | Reaction Type |
| Amine (R₂NH) | Amine (-NR₂) | Nucleophilic Substitution |
| Alkoxide (RO⁻) | Ether (-OR) | Williamson Ether Synthesis |
| Azide (N₃⁻) | Azide (-N₃) | Nucleophilic Substitution |
| Cyanide (CN⁻) | Nitrile (-CN) | Nucleophilic Substitution |
Utility in Sequential Reactions for Diverse Molecular Architectures (e.g., precursor for Wittig ylide formation)
The reactivity of the bromobutyl group in this compound makes it an excellent precursor for the formation of phosphonium (B103445) ylides, which are key reagents in the Wittig reaction . The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgwikipedia.orglumenlearning.comadichemistry.com
The synthesis of the corresponding phosphonium ylide from this compound would proceed in two steps:
Formation of the phosphonium salt : Reaction of this compound with a phosphine, typically triphenylphosphine (B44618), via an Sₙ2 reaction to form the (4-(furan-2-yl)butyl)triphenylphosphonium bromide salt. organic-chemistry.orgorganic-chemistry.orgresearchgate.netunive.it
Ylide formation : Deprotonation of the phosphonium salt with a strong base, such as n-butyllithium, to generate the phosphonium ylide.
This furan-containing ylide can then be used in sequential reactions. For example, it can react with an aldehyde or ketone to form a new carbon-carbon double bond, thereby elongating the side chain and introducing new functionalities. This approach is highly valuable for the synthesis of complex molecules with specific stereochemistry at the newly formed double bond. The ability to perform a Wittig reaction followed by further transformations on the furan ring or the newly introduced alkene provides a powerful strategy for building diverse molecular architectures.
| Reaction Step | Reagents | Product |
| Phosphonium Salt Formation | This compound, Triphenylphosphine | (4-(Furan-2-yl)butyl)triphenylphosphonium bromide |
| Ylide Formation | Phosphonium salt, Strong base (e.g., n-BuLi) | Furan-containing phosphonium ylide |
| Wittig Reaction | Furan-containing ylide, Aldehyde/Ketone | Alkene with furan moiety |
Development of Novel Heterocyclic Scaffolds for Chemical Research (general application)
Furan and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds. chemrxiv.orgresearchgate.net The furan ring can be found in numerous natural products and pharmaceuticals, and it serves as a versatile synthon for the construction of other heterocyclic systems. google.comresearchgate.netnih.gov this compound, with its dual reactivity, is particularly well-suited for the development of novel heterocyclic scaffolds.
The furan ring can undergo a variety of transformations, including:
Diels-Alder reactions : The furan can act as a diene, reacting with various dienophiles to construct bicyclic systems.
Ring-opening/ring-closing reactions : The furan ring can be opened under certain conditions to reveal a 1,4-dicarbonyl compound, which can then be used in subsequent cyclization reactions to form different heterocycles.
Electrophilic substitution : The furan ring can be functionalized at the C5 position through various electrophilic substitution reactions.
By combining these transformations with the reactivity of the bromobutyl side chain, chemists can design and synthesize novel and complex heterocyclic scaffolds. These new scaffolds are of great interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of new functional materials. The versatility of this compound makes it a valuable tool for exploring new areas of chemical space and for the discovery of molecules with unique properties and functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Bromobutyl)-furan, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, brominated precursors like 2-(Bromomethyl)furan can undergo stepwise alkylation with 1,4-dibromobutane under controlled conditions (e.g., using NaH as a base in THF) . Reaction yield is influenced by solvent polarity (e.g., DMF vs. THF), temperature (optimized at 60–80°C), and the purity of starting materials. Impurities in bromobutyl intermediates may lead to byproducts like di-alkylated furans .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (to identify furan protons at δ 6.2–7.5 ppm and bromobutyl chain protons at δ 1.5–3.5 ppm) and C NMR (to confirm quaternary carbons in the furan ring and brominated alkyl chain) .
- X-ray Crystallography : Single-crystal analysis resolves structural ambiguities, such as bond angles and substituent orientation (e.g., bromobutyl chain conformation relative to the furan plane) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 231.0 for CHBrO) .
Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?
- Methodological Answer : Store at room temperature (RT) in amber vials under inert gas (e.g., argon) to prevent moisture absorption and bromine displacement. Solubility in non-polar solvents (e.g., dichloromethane) minimizes degradation, while prolonged exposure to light may induce radical side reactions . Periodic purity checks via HPLC (using C18 columns) are recommended.
Advanced Research Questions
Q. How does the bromobutyl substituent in this compound influence its reactivity in nucleophilic substitution reactions compared to shorter alkyl bromides?
- Methodological Answer : The longer bromobutyl chain increases steric hindrance, slowing reactions but favoring mechanisms in polar solvents. Compared to bromoethyl analogs, the bromobutyl group exhibits reduced leaving-group efficiency (lower electrophilicity) but enhanced stability in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) due to reduced β-hydride elimination . Kinetic studies using O-labeled nucleophiles can differentiate mechanistic pathways .
Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from catalyst choice (e.g., Pd(PPh) vs. PdCl(dppf)) or solvent systems (DMSO vs. THF). Systematic optimization via Design of Experiments (DoE) can identify critical variables:
- Catalyst Loading : Lower Pd concentrations (0.5–1 mol%) reduce side reactions .
- Additives : Use of CsCO instead of KCO improves coupling efficiency in arylboronic acid reactions .
- Byproduct Analysis : GC-MS or LC-MS detects halogen-exchange products (e.g., iodine displacement) in polar aprotic solvents .
Q. How can computational modeling predict the interaction of this compound with biological targets, and what experimental validation is required?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like acetylcholinesterase (AChE), where the bromobutyl chain may occupy hydrophobic pockets . Key steps:
- Docking Simulations : Use crystal structures of target proteins (PDB ID: 4EY7 for AChE) to assess binding affinity.
- MD Simulations : 100-ns trajectories evaluate stability of ligand-protein complexes .
- Experimental Validation : In vitro enzyme inhibition assays (IC determination) and isothermal titration calorimetry (ITC) confirm computational predictions .
Data Contradiction Analysis
Q. Why do studies report varying yields for this compound in Grignard reactions?
- Methodological Answer : Discrepancies arise from:
- Moisture Sensitivity : Traces of water in THF quench Grignard reagents, necessitating rigorous drying .
- Side Reactions : Competing elimination (forming furan-allyl derivatives) vs. alkylation. H NMR monitoring at intermediate stages identifies side products .
- Workup Protocols : Aqueous extraction vs. column chromatography alters recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
